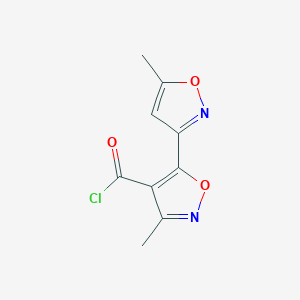
4-辛基苯甲醛
描述
4-Octylbenzaldehyde is a chemical compound with the molecular formula C15H22O . It has an average mass of 218.335 Da and a monoisotopic mass of 218.167068 Da . It is also known by other names such as 4-Octylbenzaldehyd in German, 4-Octylbenzaldéhyde in French, and Benzaldehyde, 4-octyl- in ACD/Index Name .
Synthesis Analysis
A paper titled “An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines” mentions the use of 4-Octylbenzaldehyde in the synthesis of an immunosuppressive agent . The compound was converted into 1-ethenyl-4-octylbenzene by a two-step synthesis .Molecular Structure Analysis
The molecular structure of 4-Octylbenzaldehyde consists of 15 carbon atoms, 22 hydrogen atoms, and 1 oxygen atom . The linear formula of the compound is C15H22O .Physical And Chemical Properties Analysis
4-Octylbenzaldehyde has a molecular weight of 218.34 . Other physical and chemical properties such as color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point are not explicitly mentioned in the search results .科学研究应用
Solid Phase Organic Synthesis
- 苯甲醛衍生物如4-辛基苯甲醛在固相有机合成中得到探索。它们与一次胺进行还原胺化反应,生成苄基二级胺,然后转化为脲、磺胺、芳基酰胺和烷基酰胺。这个过程对于高效合成各种化合物 (Swayze, 1997) 很有用。
免疫抑制剂的合成
- 4-辛基苯甲醛已被用于合成免疫抑制剂FTY720。该过程涉及将4-辛基苯甲醛通过氢硼化和Petasis反应转化为各种中间体。FTY720在医学研究中具有重要意义,特别是在移植医学领域 (Sugiyama et al., 2005)。
催化氧化过程
- 在催化领域,苯甲醛衍生物,包括4-辛基苯甲醛,被用作苄基醇氧化为芳香醛的底物。这种过程在精细化学品和制药中间体的制造中很重要 (Wu et al., 2016)。
表征和光谱研究
- 苯甲醛衍生物如4-辛基苯甲醛已成为各种表征和光谱研究的对象。这包括对它们的分子结构、非线性光学响应和结合活性的研究,这对于理解它们的性质和在材料科学和分子工程中的潜在应用很重要 (Anbu et al., 2017)。
液晶分子的合成
- 4-辛基苯甲醛衍生物被用于合成液晶分子。这些分子在各种显示技术和电子设备中找到应用。研究这些化合物有助于理解它们的液晶性质和在新型显示技术中的潜在应用 (Jamain et al., 2020)。
安全和危害
未来方向
While specific future directions for 4-Octylbenzaldehyde are not mentioned in the search results, a paper titled “An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines” suggests that the compound could be used in the development of new synthetic pathways . This could potentially open up new opportunities for analogous quinoline-derived materials .
属性
IUPAC Name |
4-octylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-13H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKVZPVHTKOSLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068521 | |
| Record name | Benzaldehyde, 4-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Octylbenzaldehyde | |
CAS RN |
49763-66-8 | |
| Record name | 4-Octylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49763-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 4-octyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049763668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 4-octyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 4-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 49763-66-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-octylbenzaldehyde in the synthesis of FTY720?
A1: 4-Octylbenzaldehyde is a crucial starting material in a novel synthetic pathway for FTY720 (Fingolimod), an immunosuppressive drug. The synthesis utilizes a Petasis reaction, where 4-octylbenzaldehyde is first converted to (E)-2-(4-octylphenyl)vinylboronic acid. This boronic acid then reacts with dihydroxyacetone and benzylamine, and the subsequent catalytic hydrogenation yields FTY720 []. This method offers a convenient alternative to previously established synthetic routes.
Q2: How does 4-octylbenzaldehyde contribute to the synthesis of heterocyclic compounds with potential biological activity?
A2: 4-Octylbenzaldehyde plays a key role in synthesizing 1,3-oxazepine-4,7-dione derivatives, a class of heterocyclic compounds known for their potential antibacterial properties. The process involves reacting 4-octylbenzaldehyde with 4-aminobenzene sulphonic acid to form an azo compound. This compound then undergoes a series of reactions, culminating in a [2+5] cycloaddition with an anhydride to form the desired 1,3-oxazepine-4,7-dione derivative [].
Q3: Can 4-octylbenzaldehyde be used in extraction processes, and if so, what are its advantages?
A3: Yes, 4-octylbenzaldehyde shows promise as an extractant for recovering diamines like putrescine and cadaverine from aqueous solutions, particularly in bio-based plastics production []. A significant advantage of 4-octylbenzaldehyde is its low leaching into the aqueous phase, with only minimal contamination observed (19 ppm). Additionally, its distribution coefficient for diamines exhibits a strong dependence on concentration, allowing for efficient extraction and back-extraction by simply adjusting the concentration of 4-octylbenzaldehyde in the organic phase.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














